molecular formula C9H11Cl2NO B8614692 5-Chloro-6-methoxyisoindoline hydrochloride

5-Chloro-6-methoxyisoindoline hydrochloride

Cat. No. B8614692
M. Wt: 220.09 g/mol
InChI Key: XMRRUUARGMFCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557114B2

Procedure details

Prepared in analogy to Example A3(e) from 5-chloro-6-methoxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester and HCl. Off-white solid. MS (m/e): 186.1 ({37Cl}M+H+, 30%), 184.1 ({35Cl}M+H+, 100%).
Name
5-chloro-6-methoxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
{37Cl}M H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
{35Cl}M H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:18][CH3:19])=[C:13]([Cl:17])[CH:14]=2)[CH2:9]1)=O)(C)(C)C.Cl>>[ClH:17].[Cl:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][C:12]=1[O:18][CH3:19])[CH2:9][NH:8][CH2:16]2 |f:2.3|

Inputs

Step One
Name
5-chloro-6-methoxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
{37Cl}M H+
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
{35Cl}M H+
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.ClC=1C=C2CNCC2=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.